4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Overview
Description
4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol is a natural product found in Aspergillus with data available.
Scientific Research Applications
Tritium Labeling in Synthetic Chemistry
4-(Hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol is utilized in tritium labeling, a technique in synthetic chemistry. Specifically, catalytic hydrogenolysis of tetrahydronaphthalene derivatives has been employed to produce tritiated naphthalenes, which are important for various research applications (Jagt, Hollander, & Zanten, 1971).
Photoenolization Studies
This compound plays a role in the study of photoenolization, a reaction important in photochemistry. The transformation of naphthoquinones under light exposure has been a subject of research, where derivatives of tetrahydronaphthalene are involved in the study of hydrogen and proton transfer reactions (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).
Asymmetric Synthesis
In the field of asymmetric synthesis, derivatives of tetrahydronaphthalene have been used for the synthesis of complex organic molecules. This is crucial for developing pharmaceuticals and materials with specific chiral properties (Bringmann, Breuning, Henschel, & Hinrichs, 2003).
Development of Functionalized Naphthalenes
Research in organic chemistry has involved the synthesis of functionalized naphthalenes using tetrahydronaphthalene derivatives. These compounds are significant for the development of novel organic materials with potential applications in electronics and photonics (Kang, Kim, Oh, & Lee, 2012).
Conformational Studies in Organic Chemistry
Conformational studies of molecules like this compound provide insights into the three-dimensional arrangement of atoms in molecules, which is essential for understanding chemical reactivity and properties (Kamada & Yamamoto, 1979).
Hydrogen Bonding and Antioxidant Properties
Studies have also focused on understanding the role of hydrogen bonding in catechols and naphthalene diols, which is pivotal in evaluating their antioxidant properties. Such research contributes significantly to the development of compounds with potential medicinal applications (Foti, Barclay, & Ingold, 2002).
Properties
IUPAC Name |
4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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